molecular formula C10H16N2O4 B14656557 4a,8a-Dinitrodecahydronaphthalene CAS No. 50778-13-7

4a,8a-Dinitrodecahydronaphthalene

Cat. No.: B14656557
CAS No.: 50778-13-7
M. Wt: 228.24 g/mol
InChI Key: CQGVSBSSFFMSRC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,8a-Dinitrodecahydronaphthalene typically involves the nitration of decahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then attack the decahydronaphthalene ring to form the dinitro compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the exothermic nature of the nitration reaction and the handling of concentrated acids.

Chemical Reactions Analysis

Types of Reactions

4a,8a-Dinitrodecahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 4a,8a-Diaminodecahydronaphthalene.

    Substitution: Various substituted decahydronaphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

4a,8a-Dinitrodecahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4a,8a-Dinitrodecahydronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a,8a-Dinitrodecahydronaphthalene is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications compared to its hydrogen or bromine-substituted analogs. The nitro groups enhance its ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

50778-13-7

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

4a,8a-dinitro-1,2,3,4,5,6,7,8-octahydronaphthalene

InChI

InChI=1S/C10H16N2O4/c13-11(14)9-5-1-2-6-10(9,12(15)16)8-4-3-7-9/h1-8H2

InChI Key

CQGVSBSSFFMSRC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCCCC2(C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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